Eprosartan
Description
The Renin-Angiotensin System: Overview and Pathophysiological Relevance to Cardiovascular Disease
The classical RAS pathway begins with angiotensinogen (B3276523), a protein primarily synthesized by the liver jmcp.orgnih.govahajournals.org. Renin, an enzyme secreted by the juxtaglomerular apparatus in the kidneys, acts as the rate-limiting step, cleaving angiotensinogen to produce angiotensin I (Ang I) jmcp.orgnih.govahajournals.org. Angiotensin-converting enzyme (ACE), predominantly found on the plasma membranes of vascular endothelial cells, then hydrolyzes Ang I to form angiotensin II (Ang II), the primary active peptide of the RAS jmcp.orgnih.govahajournals.org.
Ang II exerts its potent effects by binding to two main receptor subtypes: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors ahajournals.orgdrugbank.com. The AT1 receptor is the major mediator of Ang II's physiological and pathophysiological functions ahajournals.org. Activation of AT1 receptors leads to a cascade of effects, including vasoconstriction, stimulation of aldosterone (B195564) synthesis and secretion by the adrenal cortex, increased renal reabsorption of sodium, activation of the sympathetic nervous system, and smooth muscle cell growth ahajournals.orgdrugbank.comwikidoc.org.
Overactivation or dysregulation of the RAS is a significant contributor to various cardiovascular diseases, including essential hypertension, heart failure, cardiac hypertrophy, atherosclerosis, and renal dysfunction jmcp.orgeur.nlnih.govahajournals.org. Chronic activation of the RAS is associated with hemodynamic imbalances, inflammatory stimulation, and prothrombotic processes, which can lead to fibrosis, endothelial dysfunction, and cellular remodeling tandfonline.com.
Classification and Structural Characteristics of Angiotensin II Receptor Blockers
Angiotensin II Receptor Blockers are a class of non-peptide compounds that selectively antagonize the AT1 receptor wikipedia.orgnih.govresearchgate.net. While they share a common mechanism of action, ARBs exhibit diverse structural characteristics that contribute to their individual pharmacokinetic and pharmacodynamic profiles oup.combjcardio.co.uk. ARBs are broadly classified based on the presence of specific chemical moieties, including biphenyl, tetrazole, benzimidazole, or non-biphenyl non-tetrazole groups nih.gov. Many ARBs, such as Losartan (B1675146), Valsartan (B143634), Candesartan, and Irbesartan, share a common tetrazolo-biphenyl structure nih.govresearchgate.netoup.comoup.comnih.gov. Additionally, with the exception of Irbesartan, most active ARBs possess a free carboxylic acid group nih.govresearchgate.net.
Eprosartan stands out among ARBs due to its unique non-biphenyl, non-tetrazole chemical structure wikidoc.orgnih.govoup.comtandfonline.comtandfonline.comfda.govtandfonline.comresearchgate.net. This distinctive feature differentiates it from the majority of other ARBs tandfonline.comtandfonline.comtandfonline.com. Chemically, this compound mesylate is described as the monomethanesulfonate of (E)-2-butyl-1-(p-carboxybenzyl)-α-2-thienylmethylimid-azole-5-acrylic acid wikidoc.orgfda.gov. Its empirical formula is C23H24N2O4S•CH4O3S, and it has a molecular weight of 520.625 wikidoc.orgfda.gov.
This unique structure contributes to this compound's specific pharmacological properties. This compound is a selective, non-peptide, competitive antagonist of the AT1 receptor drugbank.comwikidoc.orgoup.comresearchgate.net. It exhibits a significantly higher affinity for the AT1 receptor (approximately 1,000 times greater) than for the AT2 receptor drugbank.comwikidoc.orgtandfonline.comtandfonline.com. Furthermore, this compound's design allows it to selectively block AT1 receptors and exhibit robust inverse agonist activity, stabilizing various conformational states of the AT1 receptor tandfonline.comtandfonline.comtandfonline.comnih.gov. This inverse agonism is particularly advantageous in treating conditions caused by the overactivation of AT1 receptors, such as hypertension and cardiac hypertrophy tandfonline.comtandfonline.com. This compound is also notable for not being a prodrug and not undergoing significant metabolism via the cytochrome P450 system, which may reduce the risk of certain drug interactions drugbank.comtandfonline.comfda.gov.
The majority of commercially available ARBs, including Valsartan, Losartan, Candesartan, and Irbesartan, share a common structural motif known as the biphenyl-tetrazole moiety nih.govresearchgate.netoup.comoup.comnih.govtandfonline.comtandfonline.comnih.gov. While these ARBs share this core structure, they differ in their side chains, which contributes to variations in their pharmacokinetic and pharmacodynamic profiles researchgate.netoup.combjcardio.co.uk.
Another key difference lies in their metabolic pathways. While this compound is not a prodrug and is primarily eliminated as the unchanged drug with minimal cytochrome P450 metabolism, some biphenyl-tetrazole ARBs like Losartan and Candesartan are prodrugs drugbank.comnih.govbjcardio.co.ukoup.comtandfonline.comtandfonline.comfda.gov. Losartan, for example, undergoes first-pass metabolism to an active metabolite, EXP-3174, which is more potent than the parent drug nih.govbjcardio.co.ukoup.com. Candesartan cilexetil is completely converted to its active form, candesartan, during gastrointestinal absorption nih.govbjcardio.co.ukoup.com. These structural and metabolic distinctions contribute to the varied clinical profiles observed within the ARB class.
Table 1: Comparative Structural and Antagonism Characteristics of Select ARBs
| ARB Compound | Structural Class | Antagonism Type at AT1 Receptor | Prodrug Status |
| This compound | Non-biphenyl, Non-tetrazole nih.govtandfonline.comtandfonline.com | Competitive oup.comtandfonline.comresearchgate.net | No nih.govoup.comtandfonline.com |
| Valsartan | Biphenyl-tetrazole nih.govoup.comtandfonline.com | Competitive oup.com | No nih.govoup.com |
| Losartan | Biphenyl-tetrazole nih.govoup.comtandfonline.com | Competitive oup.com | Yes (to EXP-3174) nih.govoup.com |
| Candesartan | Biphenyl-tetrazole nih.govoup.comtandfonline.com | Insurmountable oup.comtandfonline.com | Yes (to Candesartan) nih.govoup.com |
| Irbesartan | Biphenyl-tetrazole nih.govoup.comtandfonline.com | Insurmountable oup.comtandfonline.com | No nih.govoup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022989 | |
| Record name | Eprosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (mesylate form), 8.66e-03 g/L | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol | |
CAS No. |
133040-01-4 | |
| Record name | Eprosartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133040-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprosartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH13Z0S0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPROSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form) | |
| Record name | Eprosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EPROSARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eprosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Eprosartan
Interactions with Other Receptor Systems
Eprosartan demonstrates a high degree of selectivity for the angiotensin II type 1 (AT1) receptor. Studies have shown that this compound possesses an approximate 1000-fold higher affinity for AT1 receptors compared to AT2 receptors. wikipedia.orgciteab.comnih.govfishersci.fi This pronounced selectivity ensures that its primary pharmacological action is directed towards the AT1 receptor, which is responsible for the majority of angiotensin II's known effects, such as vasoconstriction and aldosterone (B195564) release. nih.govgiapreza.com
Crucially, this compound exhibits no discernible selectivity or affinity for other major receptor systems involved in cardiovascular regulation. wikipedia.orgciteab.com This includes adrenergic receptors, which mediate the effects of catecholamines like norepinephrine (B1679862), and serotonergic receptors, which are involved in various physiological processes including vascular tone. wikipedia.orgciteab.comfishersci.fi In vitro binding studies conducted in animal tissues have confirmed that even at high concentrations, this compound does not significantly interact with these or other non-angiotensin II receptor types. citeab.com This lack of interaction with alternative receptor systems underscores this compound's targeted mechanism, contributing to its specific pharmacological profile and minimizing off-target effects.
Table 1: this compound Receptor Affinity
| Receptor Type | Affinity (Relative to AT1) | Reference |
| AT1 | 1x (High) | wikipedia.orgciteab.comnih.govfishersci.fi |
| AT2 | ~1/1000x (Low) | wikipedia.orgciteab.comnih.govfishersci.fi |
| Adrenergic | No selectivity | wikipedia.orgciteab.comfishersci.fi |
| Serotonergic | No selectivity | wikipedia.orgciteab.comfishersci.fi |
| Other | No selectivity | wikipedia.orgciteab.comfishersci.fi |
Absence of Interference with Bradykinin (B550075) and Substance P Pathways: Implications for Adverse Effects
A significant characteristic of this compound, shared with other angiotensin II receptor blockers (ARBs), is its distinct mechanism of action that does not involve interference with the metabolism of bradykinin or substance P. uni.luuni.lu This contrasts sharply with angiotensin-converting enzyme (ACE) inhibitors, which block the enzyme responsible for converting angiotensin I to angiotensin II, known as kininase II. Kininase II is also responsible for the degradation of bradykinin, a potent vasodilator. uni.lufishersci.fiuni.lu
The inhibition of kininase II by ACE inhibitors can lead to the accumulation of bradykinin and substance P, which is implicated in certain adverse effects, most notably the persistent dry cough observed in some patients treated with ACE inhibitors. uni.luuni.luuni.lu By selectively blocking the AT1 receptor without affecting ACE activity, this compound avoids the enzymatic pathways that regulate bradykinin and substance P levels. uni.lufishersci.fi This selective inhibition ensures that the advantages of blocking the renin-angiotensin-aldosterone system are achieved without the disadvantages associated with altered bradykinin metabolism. uni.lu Consequently, the absence of interference with these pathways contributes to this compound's favorable tolerability profile, particularly its lower propensity to induce a dry cough compared to ACE inhibitors. uni.lumims.com
Signal Transduction Pathway Modulation
This compound's primary mechanism of action involves the competitive and reversible blockade of the angiotensin II type 1 (AT1) receptor. uni.lunih.govfishersci.fi Angiotensin II, the main effector peptide of the renin-angiotensin system, exerts its physiological and pathophysiological effects largely through the activation of AT1 receptors. wikipedia.orgnih.govgiapreza.com Upon binding to the AT1 receptor, angiotensin II typically initiates a cascade of intracellular signal transduction events. nih.govfishersci.filabsolu.caguidetopharmacology.org
A key aspect of this signaling is the increase in intracellular calcium ([Ca2+]i). Angiotensin II binding to AT1 receptors can activate the Gq/11/phospholipase Cβ (PLCβ) cascade. nih.govlabsolu.caguidetopharmacology.org This pathway leads to the hydrolysis of phosphatidylinositol-4,5-diphosphate (PIP2), generating second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The increase in IP3 subsequently triggers the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum, and can also promote Ca2+ entry through sarcolemmal Ca2+ channels, thereby elevating intracellular calcium concentrations. nih.govlabsolu.caguidetopharmacology.orglabsolu.ca These increases in [Ca2+]i are critical for downstream effects like vasoconstriction, aldosterone synthesis and secretion, cardiac contraction, and smooth muscle cell growth. wikipedia.orgfishersci.figiapreza.com
Table 2: Key Signal Transduction Pathway Modulation by this compound
| Pathway Component | Angiotensin II Effect (via AT1) | This compound Effect (via AT1 Blockade) | Reference |
| Intracellular Ca2+ increases | Stimulation | Inhibition | wikipedia.orguni.lunih.govfishersci.figiapreza.comnih.govlabsolu.caguidetopharmacology.orglabsolu.ca |
| Gq/11/Phospholipase Cβ cascade | Activation | Inhibition | nih.govlabsolu.caguidetopharmacology.org |
| Vasoconstriction | Induction | Inhibition | wikipedia.orguni.lunih.govfishersci.figiapreza.com |
| Aldosterone Synthesis/Secretion | Stimulation | Inhibition | wikipedia.orgfishersci.figiapreza.com |
| Sympathetic Norepinephrine Production | Stimulation | Inhibition | wikipedia.orguni.lunih.gov |
Pharmacodynamics of Eprosartan: Beyond Blood Pressure Reduction
Neuroprotective Properties and Cerebrovascular Event Risk Reduction
Effects on Cognitive Function in Hypertensive Patients
Eprosartan has demonstrated a positive impact on cognitive function in hypertensive patients, a significant consideration given the association between hypertension and cognitive decline. The Observational Study on Cognitive function And Systolic Blood Pressure Reduction (OSCAR) trial, a large multinational open-label study, specifically investigated the effects of this compound-based antihypertensive therapy on cognitive function in patients aged 50 years and older with essential hypertension. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comwikipedia.orgdsmz.de
Table 1: Changes in MMSE Scores in Hypertensive Patients Treated with this compound (OSCAR Study)
| Parameter | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) | P-value (vs. Baseline) |
| Overall Mean MMSE Score | 27.1 ± 3.4 dsmz.de | 27.9 ± 2.9 dsmz.de | 27.8 ± 2.7 scienceopen.comnih.gov | < 0.0001 dsmz.de, < 0.001 scienceopen.comnih.gov |
| MMSE Score Change | - | +0.8 wikipedia.orgwikipedia.orgwikipedia.orgciteab.comwikipedia.orgdsmz.de | +1.5 scienceopen.comnih.gov | < 0.0001 dsmz.de, < 0.001 scienceopen.comnih.gov |
| Patients with MMSE unchanged or increased (%) | - | 93% citeab.com | - | - |
Impact on Oxidative Stress Markers
The impact of this compound on oxidative stress markers has been investigated in both clinical and experimental settings, revealing its potential antioxidant properties. In an open-label intervention study involving 40 adult patients with essential hypertension, this compound significantly increased the time required to produce oxidative by-products by 24% (p=0.001). This increase is considered a marker of reduced susceptibility to oxidative stress. lipidmaps.orgfishersci.ie
However, the same study observed that this compound did not significantly alter the levels of 8-isoprostane (8-epiPGF2a), another commonly used marker of oxidative stress. lipidmaps.orgfishersci.iemims.com This suggests that this compound's influence on oxidative stress may be specific to certain pathways or markers.
Further evidence from preclinical studies supports this compound's role in mitigating oxidative stress. In a rat model of ethanol-induced hepatotoxicity, pretreatment with this compound (60 mg/kg) notably diminished the levels of malondialdehyde (MDA) and protein carbonyl content in liver tissue, both of which are indicators of oxidative damage. nih.govnih.gov Similarly, in a bilateral rat model of renal ischemia-reperfusion injury, this compound pretreatment led to a significant reduction in mean renal tissue levels of F2-isoprostane, alongside improvements in kidney function. nih.govnih.gov These findings from animal studies indicate that this compound can reduce oxidative stress in specific organ systems by decreasing the production of oxidative by-products.
Table 2: Effects of this compound on Oxidative Stress Markers
| Oxidative Stress Marker | Effect of this compound (Clinical Study, n=40) | Effect of this compound (Preclinical Studies) | Reference |
| Time to produce oxidative by-products | Increased by 24% (p=0.001) lipidmaps.orgfishersci.ie | Not applicable | lipidmaps.orgfishersci.ie |
| 8-Isoprostane (8-epiPGF2a) | No significant alteration lipidmaps.orgfishersci.iemims.com | Not applicable | lipidmaps.orgfishersci.iemims.com |
| Malondialdehyde (MDA) | Not assessed | Diminished in liver tissue nih.govnih.gov | nih.govnih.gov |
| Protein Carbonyl Content | Not assessed | Diminished in liver tissue nih.govnih.gov | nih.govnih.gov |
| F2-isoprostane | Not assessed | Reduced in renal tissue nih.govnih.gov | nih.govnih.gov |
Effects on Metabolic Parameters
This compound's influence on various metabolic parameters, including lipid profile, glucose homeostasis, and uric acid levels, has been a subject of investigation to understand its broader cardiovascular benefits beyond blood pressure control.
Lipid Profile: Clinical studies generally indicate that this compound has a neutral effect on the lipid profile. An open-label study involving patients with essential hypertension reported no significant alteration in lipid profile or apolipoprotein levels following this compound administration. lipidmaps.orgfishersci.iewikipedia.orgfishersci.ca While this compound effectively controls blood pressure, it does not appear to offer additional benefits in terms of improving dyslipidemia. For instance, a comparative study with telmisartan (B1682998) in overweight hypertensive patients showed that while both drugs reduced blood pressure, telmisartan significantly improved total cholesterol and low-density lipoprotein-cholesterol, whereas this compound did not. nih.gov
Glucose Homeostasis: this compound consistently demonstrates a neutral effect on glucose homeostasis. Measurements of glucose, insulin (B600854), and the Homeostasis Model Assessment (HOMA) index have shown no significant influence of this compound on these parameters. lipidmaps.orgfishersci.iewikipedia.orgnih.govdsmz.de This observation is consistent with experimental studies indicating that this compound does not induce peroxisome proliferator-activated receptor gamma (PPARγ) activity, which is typically associated with insulin-sensitizing effects. lipidmaps.org Even in diabetic patients, this compound has been reported to exert a neutral effect on glucose and insulin levels. lipidmaps.org
Uric Acid Levels: this compound also exhibits a neutral effect on uric acid levels. Clinical studies have shown that this compound does not significantly alter serum uric acid concentration or urinary uric acid excretion. lipidmaps.orgfishersci.iewikipedia.orgdsmz.de A randomized study involving patients with metabolic syndrome confirmed that while this compound effectively reduced blood pressure, it did not lead to significant changes in serum uric acid levels, even during an oral fructose (B13574) tolerance test which typically increases uric acid. nih.gov This suggests that this compound does not have a uricosuric effect, distinguishing it from some other ARBs like losartan (B1675146), which is known for its uricosuric activity. lipidmaps.orgnih.gov
Table 3: Effects of this compound on Key Metabolic Parameters (Clinical Studies)
| Metabolic Parameter | Effect of this compound | Reference |
| Lipid Profile | Neutral effect on lipid profile and apolipoprotein levels | lipidmaps.orgfishersci.iewikipedia.orgfishersci.ca |
| Total Cholesterol | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| HDL Cholesterol | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| LDL Cholesterol | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| Triglycerides | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| Glucose Homeostasis | Neutral effect on glucose and insulin levels, HOMA index | lipidmaps.orgfishersci.iewikipedia.orgnih.govdsmz.de |
| Fasting Glucose | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| Insulin | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| HOMA Index | No significant change | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
| Uric Acid Levels | Neutral effect on serum uric acid and urinary uric acid excretion | lipidmaps.orgfishersci.iewikipedia.orgnih.govdsmz.de |
| Creatinine | Neutral effect | lipidmaps.orgfishersci.iewikipedia.orgdsmz.de |
Pharmacokinetics of Eprosartan: In Depth Analysis
Absorption Characteristics
Eprosartan is administered orally, and its absorption from the gastrointestinal tract is relatively rapid, with peak plasma concentrations typically achieved within 1 to 2 hours in the fasted state. fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comhpra.ie
The absolute bioavailability of this compound following a single 300 mg oral dose is approximately 13%. fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comhpra.iedrugbank.comnih.govmhmedical.comresearchgate.net This relatively low bioavailability is attributed to incomplete absorption, partly due to its pH-dependent aqueous solubility. nih.govresearchgate.net
The administration of this compound with food delays its absorption. fda.govnih.govhres.capom.go.idrxabbvie.comhpra.iedrugbank.comnih.gov While food causes variable changes (typically less than 25%) in the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) values, these changes are generally not considered clinically significant. fda.govnih.govhres.capom.go.idrxabbvie.comhpra.ienih.gov Consequently, this compound can be taken with or without food. fda.govmims.comhpra.ienih.gov
Table 1: this compound Oral Absorption Characteristics
| Parameter | Value (Fasted State, 300 mg oral dose) | Reference(s) |
| Absolute Bioavailability | Approximately 13% | fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comhpra.iedrugbank.comnih.govmhmedical.comresearchgate.net |
| Time to Peak Plasma Conc. (Tmax) | 1 to 2 hours | fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comhpra.ie |
| Effect of Food on Absorption | Delays absorption; <25% change in Cmax and AUC (not clinically significant) | fda.govnih.govhres.capom.go.idrxabbvie.comhpra.ienih.gov |
Distribution
After absorption, this compound is distributed throughout the body.
This compound exhibits high plasma protein binding, approximately 98%. fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comdrugbank.commhmedical.comresearchgate.net This binding remains constant over the concentration range achieved with therapeutic doses. fda.govhres.capom.go.idrxabbvie.comdrugbank.com The extent of plasma protein binding is not significantly influenced by factors such as sex, age, or mild to moderate hepatic or renal impairment. fda.govpom.go.idrxabbvie.com However, a reduction in protein binding has been observed in a small number of patients with severe kidney conditions. pom.go.id
Table 2: this compound Plasma Protein Binding
| Characteristic | Value | Reference(s) |
| Plasma Protein Binding | Approximately 98% | fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comdrugbank.commhmedical.comresearchgate.net |
| Constancy | Constant over therapeutic concentration range | fda.govhres.capom.go.idrxabbvie.comdrugbank.com |
| Influence of Patient Factors | Not significantly influenced by sex, age, or mild/moderate hepatic/renal impairment | fda.govpom.go.idrxabbvie.com |
The volume of distribution of this compound is approximately 12.6 to 13 liters following intravenous administration. hres.camims.commims.comhpra.ienih.govresearchgate.net A population mean steady-state volume of distribution (Vss/F) of 308 liters has been reported from pooled pharmacokinetic analyses in patients receiving oral doses. fda.govrxabbvie.com
Table 3: this compound Volume of Distribution
| Administration Route | Volume of Distribution (L) | Reference(s) |
| Intravenous | Approximately 12.6 - 13 | hres.camims.commims.comhpra.ienih.govresearchgate.net |
| Oral (Steady-State, Population Mean) | 308 | fda.govrxabbvie.com |
Metabolism and Biotransformation
This compound is minimally metabolized in the liver and is notably not metabolized by the cytochrome P450 (CYP450) enzyme system. fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comdrugbank.comnih.govwikipedia.orgresearchgate.netbenthamopen.com This characteristic suggests a low potential for metabolic drug interactions. researchgate.net
The drug is primarily eliminated as the unchanged compound. fda.govnih.govhres.carxabbvie.comdrugbank.comnih.govfda.gov Less than 2% of an oral dose is excreted in the urine as a glucuronide. fda.govnih.govhres.carxabbvie.commims.comhpra.iedrugbank.comnih.govfda.gov Specifically, approximately 20% of the radioactivity excreted in the urine following an oral dose of [14C] this compound was identified as an acyl glucuronide of this compound, with the remaining 80% being unchanged this compound. fda.govrxabbvie.comhpra.iefda.gov No active metabolites have been detected following oral and intravenous dosing in human subjects. fda.govhres.carxabbvie.com this compound is eliminated through both biliary and renal excretion, with the majority (approximately 90%) recovered in the feces and about 7% in the urine after an oral dose. fda.govhres.carxabbvie.commims.commims.comnih.gov Following an intravenous dose, about 61% is recovered in the feces and about 37% in the urine. fda.govhres.carxabbvie.com
Table 4: this compound Metabolism and Excretion
| Characteristic | Detail | Reference(s) |
| Metabolism | Minimally metabolized; Not metabolized by CYP450 system | fda.govnih.govhres.capom.go.idrxabbvie.commims.commims.comdrugbank.comnih.govwikipedia.orgresearchgate.netbenthamopen.com |
| Active Metabolites | None detected | fda.govhres.carxabbvie.com |
| Primary Excretion Route | Biliary and renal excretion, primarily as unchanged compound | fda.govnih.govhres.carxabbvie.commims.commims.commhmedical.comfda.gov |
| Excretion in Urine | <2% of oral dose as glucuronide; ~20% of urinary radioactivity as acyl glucuronide, 80% unchanged | fda.govnih.govhres.carxabbvie.commims.comhpra.iedrugbank.comnih.govfda.gov |
| Recovery (Oral Dose) | ~90% in feces, ~7% in urine | fda.govhres.carxabbvie.commims.commims.comnih.gov |
| Recovery (IV Dose) | ~61% in feces, ~37% in urine | fda.govhres.carxabbvie.com |
Lack of Cytochrome P450 System Metabolism
A significant characteristic of this compound's pharmacokinetic profile is its minimal involvement with the cytochrome P450 (CYP450) enzyme system. This compound is not metabolized by the CYP450 system nih.govfda.govdrugbank.comresearchgate.netnih.govhres.cahres.cafda.govnih.govfda.govresearchgate.net. In vitro studies have specifically demonstrated that this compound does not inhibit human cytochrome P450 enzymes, including CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A hres.cafda.gov. This lack of CYP450 metabolism suggests a low potential for pharmacokinetic drug interactions with other medications that are substrates, inhibitors, or inducers of these enzyme systems fda.govnih.gov. For instance, potent CYP3A and 2C9 inhibitors like ketoconazole (B1673606) and fluconazole (B54011) have been shown to have no effect on this compound pharmacokinetics fda.gov.
Glucuronidation and Excretion as Unchanged Drug
This compound is primarily eliminated from the body as the unchanged compound nih.govfda.govdrugbank.comresearchgate.netnih.govhres.cahres.cafda.govfda.govresearchgate.nethres.ca. While the majority of the drug remains unmetabolized, a minor metabolic pathway involves glucuronidation. Less than 2% of an oral dose of this compound is excreted in the urine as a glucuronide nih.govfda.govdrugbank.comnih.govhres.cahres.cafda.govfda.govhres.ca. Specifically, approximately 20% of the radioactivity recovered in the urine following administration was identified as an acyl glucuronide of this compound, with the remaining 80% consisting of unchanged this compound fda.govhres.cahres.cafda.govfda.gov.
Absence of Active Metabolites
A key aspect of this compound's pharmacology is the confirmed absence of active metabolites. Following both oral and intravenous administration of [14C] this compound in human subjects, no active metabolites have been detected nih.govfda.govhres.cahres.cafda.govfda.govmedsinfo.com.autandfonline.com. Research indicates that this compound was the sole drug-related compound found in both plasma and feces, reinforcing that its therapeutic effects are attributed directly to the parent compound nih.govfda.govhres.cahres.cafda.govfda.govmedsinfo.com.au. This contrasts with some other angiotensin receptor blockers that produce active metabolites contributing to their pharmacological action tandfonline.com.
Elimination Pathways
This compound is eliminated through a combination of hepatic (biliary) and renal excretion pathways.
Hepatic Clearance (Biliary Excretion)
Biliary excretion represents the primary route of elimination for this compound. Following an oral dose of [14C] this compound, approximately 90% of the administered radioactivity is recovered in the feces, indicating significant biliary clearance nih.govfda.govhres.cahres.cafda.govfda.govhres.ca. When administered intravenously, about 61% of the material is recovered in the feces nih.govfda.govhres.cahres.cafda.govfda.govhres.ca. Hepatic impairment can influence this compound pharmacokinetics, with average increases of approximately 40% in AUC (area under the plasma concentration-time curve) values observed in patients with decreased hepatic function after a single 100 mg oral dose, although Cmax (peak plasma concentration) values were not significantly affected hres.capom.go.idfda.gov.
Renal Clearance
Renal excretion also contributes to the elimination of this compound. After an oral dose, about 7% of the material is recovered in the urine nih.govfda.govhres.cahres.cafda.govfda.govhres.ca. Following intravenous administration, approximately 37% of the drug is recovered in the urine nih.govfda.govhres.cahres.cafda.govfda.govhres.ca. Renal impairment can significantly impact this compound's systemic exposure. In patients with moderate or severe renal impairment, a 70-90% increase in AUC and a 30-50% increase in Cmax have been observed following a 600 mg once-daily administration fda.govfda.govrxabbvie.com. The unbound this compound fractions also increased by 35% and 59% in patients with moderate and severe renal impairment, respectively fda.govrxabbvie.com. This compound is poorly removed by hemodialysis, with a clearance rate of less than 1 L/hr fda.govfda.govrxabbvie.com.
Table 1: this compound Excretion Pathways
| Route of Administration | Recovery in Feces (Biliary Excretion) | Recovery in Urine (Renal Excretion) |
| Oral Dose | ~90% nih.govfda.govhres.cahres.cafda.govfda.govhres.ca | ~7% nih.govfda.govhres.cahres.cafda.govfda.govhres.ca |
| Intravenous Dose | ~61% nih.govfda.govhres.cahres.cafda.govfda.govhres.ca | ~37% nih.govfda.govhres.cahres.cafda.govfda.govhres.ca |
Table 2: Impact of Organ Impairment on this compound Pharmacokinetics
| Impairment Type | Pharmacokinetic Parameter | Observed Change (vs. Healthy Individuals) | Source |
| Hepatic | AUC | ~40% increase | hres.capom.go.idfda.gov |
| Renal (Moderate/Severe) | AUC | 70-90% increase | fda.govfda.govrxabbvie.com |
| Renal (Moderate/Severe) | Cmax | 30-50% increase | fda.govfda.govrxabbvie.com |
Terminal Elimination Half-Life (Single vs. Multiple Doses)
The terminal elimination half-life of this compound varies depending on the dosing regimen. Following a single oral administration, the terminal elimination half-life typically ranges from 5 to 9 hours drugbank.comnih.govhres.cahres.capom.go.idmims.comwikipedia.orgmedpath.com. However, after multiple oral doses of 600 mg, the mean terminal elimination half-life extends to approximately 20 hours fda.govresearchgate.netfda.govfda.govresearchgate.netfda.govmedpath.com. Despite this longer half-life with chronic use, this compound does not exhibit significant accumulation in the body fda.govhres.cahres.cafda.govfda.govpom.go.idfda.gov.
Table 3: this compound Terminal Elimination Half-Life
| Dosing Regimen | Terminal Elimination Half-Life | Source |
| Single Oral Dose | 5-9 hours | drugbank.comnih.govhres.cahres.capom.go.idmims.comwikipedia.orgmedpath.com |
| Multiple Oral Doses (600 mg) | ~20 hours | fda.govresearchgate.netfda.govfda.govresearchgate.netfda.govmedpath.com |
Pharmacokinetic Variability
The pharmacokinetic profile of this compound, an angiotensin II receptor antagonist, can exhibit variability influenced by several intrinsic factors, including age, gender, and the presence of renal or hepatic impairment. Understanding these variations is crucial for a comprehensive understanding of the drug's disposition in diverse patient populations.
Influence of Age, Gender, and Renal/Hepatic Impairment on this compound Pharmacokinetics
Age The pharmacokinetics of this compound have not been studied in individuals younger than 18 years of age. fda.govhres.cafda.gov However, studies in adult populations have revealed age-related differences. In healthy elderly men (aged 68 to 78 years), a single oral dose of this compound resulted in approximately twofold higher area under the curve (AUC) and maximum plasma concentration (Cmax) values compared to healthy young men (aged 20 to 39 years). fda.govfda.govnih.govnih.gov This increase in systemic exposure in the elderly is primarily attributed to enhanced bioavailability. nih.govnih.gov Furthermore, population pharmacokinetic analyses have indicated that oral clearance (CL/F) of this compound demonstrates a linear relationship with age, decreasing by approximately 0.62 L/hr for each year of increase in age. fda.gov Despite these observed increases in systemic exposure, the extent of plasma protein binding of this compound, which is approximately 98%, remains unaffected by age. fda.govfda.govnih.gov
Table 1: Influence of Age on this compound Pharmacokinetics
| Population Group | Pharmacokinetic Parameter | Observed Change (vs. Young Men) | Primary Reason for Change | Plasma Protein Binding |
| Elderly Men (68-78 years) | AUC | ~2-fold increase fda.govfda.govnih.govnih.gov | Increased bioavailability nih.govnih.gov | Not influenced by age fda.govfda.govnih.gov |
| Cmax | ~2-fold increase fda.govfda.govnih.govnih.gov | Increased bioavailability nih.govnih.gov | ||
| Tmax | Delayed fda.govnih.govnih.gov | |||
| Oral Clearance (CL/F) | Decreases 0.62 L/hr/year fda.gov | Age-related decline |
Gender Investigations into the influence of gender on this compound pharmacokinetics have consistently shown no significant differences. A pooled population pharmacokinetic analysis involving 299 men and 172 women with mild to moderate hypertension found that this compound pharmacokinetics were not influenced by gender. fda.govhres.cahres.ca Similarly, studies comparing young females and young males, or men and women generally, reported no apparent differences in this compound pharmacokinetics or its plasma protein binding. fda.govnih.govnih.gov
Renal Impairment Renal function significantly impacts the pharmacokinetics of this compound. In patients with moderate or severe renal impairment, administration of 600 mg once daily led to a substantial increase in systemic exposure. Specifically, AUC values increased by 70-90%, and Cmax values increased by 30-50%. fda.govfda.govrxabbvie.com The unbound fraction of this compound also increased in these patients, by 35% in moderate renal impairment and 59% in severe renal impairment. fda.govrxabbvie.com
Detailed research findings indicate that while total Cmax and AUC0-12 were similar in healthy subjects and those with mild renal impairment, patients with moderate or severe renal impairment exhibited higher values. For moderate renal impairment, Cmax and AUC0-12 were approximately 25-35% and 51-55% greater, respectively, compared to healthy subjects. Similar increases were observed for severe renal impairment. nih.gov The mean renal clearance (Clr) of this compound was notably reduced in these populations, decreasing by an average of 41% in moderate renal impairment and a substantial 95% in severe renal impairment when compared to individuals with normal renal function. nih.gov Furthermore, the unbound fraction of this compound approximately doubled in patients with severe renal impairment. nih.gov this compound is poorly removed by hemodialysis, with a clearance rate of less than 1 L/hr. fda.govrxabbvie.com
Table 2: Influence of Renal Impairment on this compound Pharmacokinetics (600 mg once daily)
| Renal Impairment Severity | AUC Increase (vs. Healthy) | Cmax Increase (vs. Healthy) | Unbound Fraction Increase (vs. Healthy) | Renal Clearance (Clr) Decrease (vs. Normal) | Hemodialysis Removal |
| Moderate | 70-90% fda.govfda.govrxabbvie.com | 30-50% fda.govfda.govrxabbvie.com | 35% fda.govrxabbvie.com | ~41% nih.gov | Poorly removed (<1 L/hr) fda.govrxabbvie.com |
| Severe | 70-90% fda.govfda.govrxabbvie.com | 30-50% fda.govfda.govrxabbvie.com | 59% fda.govrxabbvie.com | ~95% nih.gov | Poorly removed (<1 L/hr) fda.govrxabbvie.com |
Hepatic Impairment Hepatic impairment also affects the pharmacokinetics of this compound. In men with decreased hepatic function, the AUC values of this compound increased by approximately 40% on average after a single 100 mg oral dose, though Cmax values were not significantly affected. fda.govhres.ca Despite this increase in systemic exposure, the extent of this compound plasma protein binding is not influenced by hepatic dysfunction. fda.gov
Table 3: Influence of Hepatic Impairment on this compound Pharmacokinetics
| Population Group | Pharmacokinetic Parameter | Observed Change (vs. Healthy Men) | Plasma Protein Binding |
| Men with Decreased Hepatic Function | AUC | ~40% increase fda.govhres.ca | Not influenced by hepatic dysfunction fda.gov |
| Cmax | Not significantly affected fda.govhres.ca |
Drug Interactions and Pharmacogenomics of Eprosartan
Mechanisms of Drug-Drug Interactions
The interactions involving eprosartan are primarily pharmacodynamic, stemming from its effects on the renin-angiotensin-aldosterone system (RAAS). However, pharmacokinetic interactions involving drug transporters and metabolic enzymes can also occur with concomitant medications.
P-glycoprotein (P-gp) is an efflux transporter that actively pumps substrates out of cells, affecting their absorption and distribution. tg.org.au Glibenclamide, an oral hypoglycemic agent, has been identified as a substrate for P-gp. nih.govscispace.com
A study in rats demonstrated that co-administration of a single dose of this compound with glibenclamide significantly increased the plasma concentration and the area under the curve (AUC) of glibenclamide. globalresearchonline.net This suggests that this compound may inhibit the P-gp-mediated transport of glibenclamide in the gastrointestinal tract and renal tubules, leading to increased bioavailability. globalresearchonline.net The potential mechanism involves this compound competing with or inhibiting the P-gp pump, thereby reducing the efflux of glibenclamide and enhancing its absorption into the bloodstream. globalresearchonline.net This interaction can lead to an enhanced hypoglycemic effect. globalresearchonline.net
This compound itself is not metabolized by cytochrome P450 (CYP) enzymes, which suggests a low potential for metabolic drug interactions. fda.govnih.govhpra.ie In vitro studies have shown that this compound does not inhibit human CYP enzymes such as CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. fda.govhpra.ie Specifically, its affinity for CYP2C9, the primary enzyme responsible for metabolizing glibenclamide, is very low (Ki > 1000 microM). nih.goviu.edunih.gov
However, a study involving multiple doses in rats showed a reduction in glibenclamide concentrations and its glucose-lowering effect when administered with this compound. globalresearchonline.net The researchers hypothesized that while single-dose this compound inhibits P-gp, long-term administration might lead to the induction of CYP2C9, the enzyme that metabolizes glibenclamide. globalresearchonline.net This induction would increase the metabolism of glibenclamide, leading to lower plasma concentrations and a diminished pharmacodynamic effect. globalresearchonline.net It is important to note that other studies have found no effect of this compound on the pharmacodynamics of glibenclamide in patients with type II diabetes. nih.gov
Nonsteroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors, can diminish the antihypertensive effect of ARBs like this compound. nih.gov NSAIDs inhibit the synthesis of renal prostaglandins, which play a role in regulating renal blood flow and sodium excretion. nih.govhmpgloballearningnetwork.com This inhibition can lead to sodium and water retention, counteracting the blood pressure-lowering effects of this compound. hmpgloballearningnetwork.com
In patients who are elderly, volume-depleted (including those on diuretic therapy), or have compromised renal function, the co-administration of ARBs and NSAIDs can increase the risk of worsening renal function, including possible acute renal failure. hpra.ienih.govdrugbank.com This is because both drug classes can reduce glomerular filtration rate through different mechanisms that, when combined, have an additive effect. nih.gov Concomitant use may also lead to an increase in serum potassium levels. hpra.iedrugbank.com
Table 1: Effects of Co-administration of this compound and NSAIDs
| Parameter | Effect | Mechanism |
|---|---|---|
| Antihypertensive Efficacy | Reduced | Inhibition of renal prostaglandin (B15479496) synthesis, leading to sodium and water retention. hmpgloballearningnetwork.com |
| Renal Function | Increased risk of deterioration/acute renal failure | Additive effects on reducing glomerular filtration rate. hpra.iedrugbank.com |
| Serum Potassium | Potential for hyperkalemia | Altered renal handling of potassium. hpra.iedrugbank.com |
Concurrent use of ARBs, including this compound, with lithium is generally not recommended. drugs.com Angiotensin II receptor blockers can reduce the renal clearance of lithium, leading to increased serum lithium concentrations and a heightened risk of lithium toxicity. nih.govmedscape.com The mechanism is thought to involve alterations in renal tubular handling of sodium and lithium. By blocking the effects of angiotensin II, this compound can increase sodium excretion, which may lead to a compensatory increase in the reabsorption of lithium in the proximal tubules. nih.gov If co-administration is necessary, careful monitoring of serum lithium levels is essential. hpra.ienih.gov
Angiotensin II receptor blockers like this compound may enhance the blood glucose-lowering effects of insulin (B600854) and other antidiabetic drugs. medscape.comdrugs.com The proposed mechanism is an improvement in insulin sensitivity. medscape.comdrugs.com This can increase the risk of hypoglycemia. Therefore, closer monitoring of blood glucose levels is recommended when initiating or adjusting this compound therapy in patients receiving insulin or other hypoglycemic agents. drugs.com One study on insulin-induced hypoglycemia in healthy volunteers found that this compound did not significantly inhibit sympathetic reactivity but did blunt some of the hemodynamic responses to hypoglycemia. nih.gov
The combination of this compound with other antihypertensive agents generally results in an additive blood pressure-lowering effect. nih.govdrugbank.com
Diuretics (e.g., Hydrochlorothiazide): Combining this compound with a thiazide diuretic like hydrochlorothiazide (B1673439) is a common and effective strategy for managing hypertension. tandfonline.comgoodrx.comstorymd.comdrugs.com The two agents work via different mechanisms—this compound blocks the RAAS, while hydrochlorothiazide promotes sodium and water excretion—leading to a synergistic effect on blood pressure reduction. tandfonline.com Studies have shown no clinically significant pharmacokinetic interaction between this compound and hydrochlorothiazide. fda.gov
Aliskiren: Dual blockade of the RAAS by combining an ARB like this compound with aliskiren, a direct renin inhibitor, is associated with an increased risk of adverse events compared to monotherapy. hpra.ie These risks include hypotension, hyperkalemia, and decreased renal function (including acute renal failure). medscape.comhpra.ierxlist.com This combination is contraindicated in patients with diabetes mellitus and should be avoided in patients with renal impairment (GFR < 60 ml/min). drugs.comhpra.ierxlist.com
Table 2: Summary of this compound Interactions with Other Antihypertensive Agents
| Interacting Agent | Outcome | Mechanism of Interaction | Clinical Recommendation |
|---|---|---|---|
| Hydrochlorothiazide | Enhanced antihypertensive effect tandfonline.com | Synergistic mechanisms (RAAS blockade + diuresis) storymd.com | Commonly used in combination therapy nih.gov |
| Aliskiren | Increased risk of hypotension, hyperkalemia, and renal impairment medscape.comhpra.ie | Dual blockade of the renin-angiotensin-aldosterone system hpra.ierxlist.com | Contraindicated in patients with diabetes; avoid in patients with renal impairment drugs.comrxlist.com |
| Other Antihypertensives | Additive blood pressure reduction drugbank.com | Complementary pharmacological actions | Monitor for excessive hypotension. |
Minimization of Drug-Drug Interactions due to Metabolism Profile
This compound exhibits a favorable drug-drug interaction profile primarily because it is not metabolized by the cytochrome P450 (CYP450) enzyme system in the liver, a common pathway for the metabolism of many drugs. tandfonline.comnih.govmdpi.comnih.gov This characteristic significantly reduces the likelihood of metabolic drug interactions. nih.govnih.gov Unlike some other angiotensin II receptor blockers (ARBs) such as losartan (B1675146) and irbesartan, which are substrates for CYP2C9, this compound's clearance is not dependent on these enzymes. mdpi.comresearchgate.net
The majority of an this compound dose is eliminated from the body as an unchanged drug. tandfonline.com A very small fraction, less than 2%, of an oral dose is metabolized into a glucuronide conjugate. tandfonline.comnih.gov Clinical and in-vitro studies have confirmed this low potential for interaction. For instance, the pharmacokinetics of this compound are not affected by the co-administration of potent CYP450 inhibitors like ketoconazole (B1673606) (a CYP3A4 inhibitor) and fluconazole (B54011) (a CYP2C9 inhibitor). nih.gov Furthermore, in vitro assessments have demonstrated that this compound does not inhibit common human CYP450 enzymes, including CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. nih.gov
This metabolic profile means that this compound is not susceptible to interactions with drugs that either inhibit or induce the CYP450 system, providing a predictable pharmacokinetic profile when co-administered with other medications. mdpi.comnih.gov
Table 1: Comparative Interaction Potential of Angiotensin-II Receptor Antagonists with Cytochrome P450 Enzymes
| Angiotensin-II Receptor Antagonist | Primary Metabolizing Enzyme(s) | Inhibitory Potential on CYP2C9 (Ki value) | Clinical Interaction Potential via CYP450 |
|---|---|---|---|
| This compound | Not metabolized by CYP450 mdpi.com | > 1000 µM (Very Weak) researchgate.net | Low / Negligible nih.govnih.gov |
| Losartan | CYP2C9, CYP3A4 mdpi.comresearchgate.net | 4.1 µM (Potent) researchgate.net | Moderate mdpi.comresearchgate.net |
| Irbesartan | CYP2C9 mdpi.comresearchgate.net | 24.5 µM (Moderate) researchgate.net | Moderate mdpi.comresearchgate.net |
| Valsartan (B143634) | Not metabolized by CYP450 mdpi.com | 135 µM (Weak) researchgate.net | Low mdpi.com |
| Candesartan | Not metabolized by CYP450 mdpi.com | 155 µM (Weak) researchgate.net | Low mdpi.com |
Pharmacogenomic Research in this compound Response
The field of pharmacogenomics aims to understand how genetic variations among individuals affect their response to medications. frontiersin.orggsconlinepress.com For antihypertensive drugs, including the class of ARBs, research has shown that heritability can account for a significant portion of the inter-individual differences in blood pressure response. mdpi.com However, specific pharmacogenomic studies focusing on genetic factors that influence the efficacy or adverse effects of this compound are limited. The DrugBank database notes that information on pharmacogenomic effects for this compound is "Not Available". drugbank.com
Despite the lack of direct pharmacogenomic studies on this compound response, some research provides insights into its effects in a genetically defined patient population. One study highlighted the benefits of this compound in patients with stage I-II Chronic Kidney Disease (CKD) that was associated with hereditary thrombophilia, a group of genetic disorders that increase the risk of blood clots. tandfonline.com In these patients, who possess specific thrombophilia gene variants, treatment with this compound demonstrated positive effects on hemostasis and vascular-thrombotic markers. tandfonline.com The research found that this compound therapy led to a decrease in platelet aggregation, von Willebrand factor, endothelin-1 (B181129) levels, and coagulation factor VII activity, suggesting a beneficial role in managing the hypercoagulability syndrome in this genetically predisposed group. tandfonline.com
While this finding relates to this compound's efficacy in a population with a specific genetic condition, broader research into polymorphisms that predict blood pressure response to ARBs as a class is ongoing. Studies have investigated genes within the renin-angiotensin-aldosterone system (RAAS), such as the angiotensin II type 1 receptor (AGTR1) gene, as potential modulators of therapeutic efficacy. researchgate.net However, results have often been inconsistent, and no definitive genetic markers have been established to guide the clinical use of this compound or other ARBs. mdpi.com Further research is needed to identify specific genetic variants that can reliably predict an individual's response to this compound therapy.
Preclinical Research and Animal Models of Eprosartan
In Vitro Binding Studies
In vitro studies have demonstrated eprosartan's high affinity and selectivity for the AT1 receptor. This compound binds to the angiotensin II receptor with specific inhibitory concentration 50 (IC50) values across different tissues. For instance, in rat and human adrenal cortical membranes, the IC50 values are 9.2 nM and 3.9 nM, respectively. researcher.lifenih.govintandro.comresearchgate.netmdpi.comintandro.compom.go.iddntb.gov.uanih.govelabscience.comresearchgate.netresearchgate.net Furthermore, this compound inhibits [125I]AII binding to human liver membranes with an IC50 of 1.7 nM and to rat mesenteric artery membranes with an IC50 of 1.5 nM. researcher.lifenih.govintandro.commdpi.comintandro.compom.go.iddntb.gov.uaelabscience.comresearchgate.net This antagonist exhibits an affinity for the AT1 receptor that is 1,000 times greater than for the AT2 receptor, and it functions as a reversible, competitive inhibitor of the AT1 receptor.
Table 1: this compound In Vitro Binding Affinities (IC50 Values)
| Membrane Type | Species | IC50 (nM) | Citation |
| Adrenal Cortical Membranes | Rat | 9.2 | researcher.lifenih.govintandro.comresearchgate.netmdpi.comintandro.compom.go.iddntb.gov.uanih.govelabscience.comresearchgate.netresearchgate.net |
| Adrenal Cortical Membranes | Human | 3.9 | researcher.lifenih.govintandro.comresearchgate.netmdpi.comintandro.compom.go.iddntb.gov.uanih.govelabscience.comresearchgate.netresearchgate.net |
| Liver Membranes | Human | 1.7 | researcher.lifenih.govintandro.commdpi.comintandro.compom.go.iddntb.gov.uaelabscience.comresearchgate.net |
| Mesenteric Artery Membranes | Rat | 1.5 | researcher.lifenih.govintandro.commdpi.comintandro.compom.go.iddntb.gov.uaelabscience.comresearchgate.net |
Studies in Hypertensive Animal Models
This compound's efficacy has been evaluated in various hypertensive animal models, demonstrating its ability to mitigate the deleterious effects of hypertension on target organs.
In stroke-prone spontaneously hypertensive rats (SP-SHR), this compound treatment significantly lowered blood pressure and improved cardiac structure by attenuating left ventricular hypertrophy (LVH). This improvement was associated with a reduction in myocyte size, decreased plasma atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) mRNA expression, a lower mitochondrial Bax:Bcl-2 ratio, and attenuated fibrosis and inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also reduced myocardial monocyte chemoattractant protein-1 (MCP-1) expression in these rats.
In rats with aortocaval fistula, an experimental model of congestive heart failure, acute infusion of this compound (1.0 mg/kg) led to a significant increase in total renal blood flow (+34%) and a sustained decrease in calculated renal vascular resistance (-33%). These beneficial effects on renal hemodynamics were more pronounced than those observed in sham-operated control rats, occurring despite a significant fall in mean arterial blood pressure (-12%). This compound also caused a preferential increase in renal cortical blood perfusion and significantly increased glomerular filtration in rats with congestive heart failure.
This compound has been shown to preserve cardiac and renal structural integrity in hypertensive animal models. In SP-SHR fed a high-fat, high-salt diet, this compound prevented cardiac pathology and remodeling, significantly reducing end-organ damage. Histopathological analysis of hearts and kidneys confirmed that this compound treatment reduced remodeling of these organs. In the aortocaval fistula model, early treatment with this compound blocked the development of cardiac hypertrophy to a greater extent than the angiotensin-converting enzyme inhibitor enalapril (B1671234). Furthermore, this compound provided significant renoprotection to SP-SHR, as evidenced by decreased proteinuria and histological signs of active renal damage and fibrosis.
Beyond structural preservation, this compound has demonstrated a remarkable ability to reduce organ damage and improve survival rates in severe hypertensive models. In SP-SHR fed a high-fat, high-salt diet, this compound treatment led to reduced morbidity and mortality. Specifically, vehicle-treated SP-SFD rats exhibited significant mortality (50% by week 6 and 95% by week 9), whereas this compound-treated rats showed zero mortality at week 12 and beyond. This compound also prevented the marked weight loss observed in vehicle-treated animals, further indicating its protective effects against systemic deterioration.
Assessment of Sympathoinhibitory Activity in Animal Models
This compound's mechanism of action extends to modulating sympathetic nervous system activity. It has been shown to bind to AT1 receptors located both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline (norepinephrine) release. Studies in animal models have confirmed that administration of this compound reduces catecholamine release. This dual blockade of AT1 receptors, both in circulation and on sympathetic neurons, contributes to a greater reduction in sympathetic nerve activity compared to some other AT1 receptor blockers.
Reproduction Toxicity Studies
Reproduction toxicity studies have been conducted to assess the potential effects of this compound on reproductive performance and fetal development. In male and female rats, this compound mesylate showed no adverse effects on reproductive performance at oral doses up to 1000 mg this compound/kg/day. However, in a reproduction toxicity study in rabbits, maternal and fetal toxicity was observed when exposure occurred during the latter part of pregnancy at systemic exposure levels higher than those anticipated at human therapeutic dosages. At a lower dosage, within the human therapeutic range, maternal but not fetotoxic effects were noted.
Studies on Testicular Dysfunction
Recent research has investigated the role of this compound in ameliorating testicular dysfunction, particularly in models of testicular torsion. In a rat model of testicular torsion-detorsion (T/D), this compound demonstrated protective effects against testicular damage. researcher.lifenih.gov this compound effectively improved serum testosterone (B1683101) levels, testicular weight, and sperm count, motility, and viability, while mitigating histological irregularities and sperm abnormalities induced by T/D. nih.gov
This recovery in testicular function was underpinned by the activation of cytoprotective pathways. This compound activated the SIRT1/Nrf2/HO-1 axis, which curtailed testicular oxidative stress by lowering malondialdehyde (MDA) content and increasing glutathione (B108866) (GSH) content. nih.gov Concurrently, this compound reactivated impaired autophagy by increasing Beclin-1 expression, decreasing the expression of SQSTM-1/p62, and modulating the phosphorylation of AMPK and mTOR proteins. nih.gov Furthermore, this compound countered apoptotic processes by decreasing cleaved caspase-3 content, suppressing Bax, and stimulating Bcl-2 gene expression. nih.gov These findings suggest that this compound holds promise for managing testicular dysfunction arising from testicular torsion by exerting antioxidant, pro-autophagic, and anti-apoptotic effects via the activation of both SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR pathways. nih.gov
Table 2: Key Pathways and Effects of this compound in Testicular Torsion Rat Models
| Pathway/Marker | Effect of this compound | Citation |
| SIRT1/Nrf2/HO-1 Axis | Activation | nih.gov |
| Testicular Oxidative Stress | Curtailed (↓ MDA, ↑ GSH) | nih.gov |
| Autophagy (Beclin-1, SQSTM-1/p62, AMPK/mTOR) | Reactivated (↑ Beclin-1, ↓ SQSTM-1/p62, modulated AMPK/mTOR phosphorylation) | nih.gov |
| Apoptosis (Cleaved Caspase-3, Bax, Bcl-2) | Countered (↓ Cleaved Caspase-3, ↓ Bax, ↑ Bcl-2) | nih.gov |
| Testicular Function | Improved (↑ Testosterone, ↑ Testicular Weight, ↑ Sperm Count/Motility/Viability) | nih.gov |
Clinical Efficacy Studies of Eprosartan in Hypertension
Randomized Controlled Trials (RCTs) and Meta-Analyses
Eprosartan's antihypertensive efficacy has been well-established through numerous large, randomized controlled trials (RCTs) and meta-analyses. tandfonline.comnih.govnih.gov A meta-analysis of 22 studies, involving 6,460 patients with essential hypertension (with or without diabetes and stroke), evaluated the efficacy and tolerability of this compound (400–800 mg once daily) compared to other antihypertensive agents or placebo. This analysis concluded that this compound exhibited a significantly higher therapeutic response rate for BP compared to placebo (p < 0.001). tandfonline.comtandfonline.com Furthermore, it demonstrated non-inferiority to other antihypertensive medications, including telmisartan (B1682998), valsartan (B143634), nitrendipine (B1678957), and enalapril (B1671234), in reducing both systolic blood pressure (SBP) and diastolic blood pressure (DBP). tandfonline.comnih.govtandfonline.com
Monotherapy Efficacy
As a monotherapy, this compound has shown consistent and clinically significant reductions in blood pressure. tandfonline.comnih.gov
Blood Pressure Reduction (Systolic, Diastolic, Pulse Pressure)
This compound effectively reduces SBP, DBP, and pulse pressure (PP). In placebo-controlled trials, this compound led to dose-related antihypertensive responses and clinically significant reductions in BP. nih.gov For instance, studies have shown that this compound monotherapy can decrease SBP by approximately 7.4 to 29.1 mmHg and DBP by 5.0 to 20.1 mmHg, depending on the dosage and patient population. tandfonline.comoup.com
Table 1: Mean Blood Pressure Reductions with this compound Monotherapy
| Study (Dosage) | Sitting SBP Change (mmHg) | Sitting DBP Change (mmHg) | Pulse Pressure Change (mmHg) | Reference |
| White et al. (600 mg OD) | -7.9 | -5.4 | - | tandfonline.com |
| White et al. (1200 mg OD) | -7.4 | -5.0 | - | tandfonline.com |
| Elliott WJ (200–300 mg BID) | -15.5 | -12.9 | - | tandfonline.com |
| Sega R (200–400 mg BID) | -29.1 | -20.1 | - | tandfonline.com |
| Hedner and Himmelmann (400–800 mg OD) | -10 | -9 | - | tandfonline.com |
| Hedner and Himmelmann (200–400 mg BID) | -15 | -9 | - | tandfonline.com |
| Gradman et al. (600 mg OD) | -6.6 | -7.6 | - | tandfonline.com |
| Punzi and Punzi (600–1200 mg OD) | -18.0 | NR | - | tandfonline.com |
| Multicenter Study (600 mg/day) | -26 | -13 | -13 | nih.gov |
| de la Sierra et al. (Monotherapy, ISH) | -25.9 | -3.2 | -22.7 | tandfonline.com |
NR: Not Reported
24-hour Blood Pressure Control and Trough-to-Peak Ratios
This compound demonstrates effective 24-hour BP control, allowing for once- or twice-daily dosing regimens. fda.govhres.carxabbvie.com Clinical studies indicate that its antihypertensive effect persists throughout the 24-hour dosing period, despite a relatively short plasma half-life of 5 to 9 hours. fda.govoup.com
In a randomized, double-blind, placebo-controlled trial, this compound at doses of 600 mg and 1200 mg once daily significantly reduced 24-hour ambulatory BP. The 24-hour change in BP from baseline for 600 mg this compound was -7.9/-5.4 mmHg (SBP/DBP) and for 1200 mg this compound was -7.4/-5.0 mmHg (SBP/DBP), both significantly different from placebo (0.2/0.1 mmHg). oup.comoup.com Trough ambulatory BP reductions were also significant, with -6.3/-4.1 mmHg for 600 mg and -7.7/-5.5 mmHg for 1200 mg. oup.comoup.com
For twice-daily dosing, peak (1 to 3 hours) effects were moderately larger than trough effects, with the trough-to-peak ratio for diastolic blood pressure ranging from 65% to 80%. fda.govrxabbvie.comfda.gov However, for once-daily dosing, trough-to-peak responses of ≤50% were observed at some doses, including 1200 mg, suggesting a potential attenuation of effect at the end of the dosing interval. fda.govfda.gov
Efficacy across Patient Subpopulations (e.g., age, gender, race, severity of hypertension, diabetes)
This compound provides clinically significant reductions in blood pressure across a broad range of patient subpopulations, including those with mild to severe hypertension, and regardless of age, gender, or race. nih.gov
Age: this compound is effective in older adults. tandfonline.comnih.gov In a study focusing on patients with isolated systolic hypertension (ISH), this compound monotherapy reduced SBP and PP, with DBP remaining largely unchanged, which can be important for the safety of elderly patients where excessive DBP reduction might be a concern. tandfonline.comkup.at While the antihypertensive effect may be slightly less in patients ≥65 years of age compared to younger patients, it remains effective. hres.cafda.gov
Gender: The antihypertensive effect of this compound has been observed to be similar in men and women. hres.cafda.gov In one study, the mean reduction in pulse pressure was greater in women than in men (12.9 ± 15.1 mmHg for women versus 11.0 ± 13.6 mmHg for men; P=~0.03), despite no significant differences in mean SBP or DBP changes. dovepress.com
Race: Pooled pharmacokinetic analyses have indicated that this compound pharmacokinetics are not influenced by race. fda.govfda.gov Clinical trials have shown similar adverse experiences regardless of race. fda.govfda.gov
Severity of Hypertension: this compound is effective in patients with mild to moderate hypertension, and also in those with severe hypertension. tandfonline.comnih.govresearchgate.net In patients with severe hypertension, this compound (200–400 mg BID) demonstrated a significantly greater reduction in SBP compared to enalapril (10–40 mg OD) after 8 weeks, with no difference in DBP reduction. tandfonline.comresearchgate.net
Diabetes: this compound is a useful treatment option for hypertensive patients with comorbid diabetes. tandfonline.comnih.gov The ESTEPP study (Efficacy and Safety of Treatment with this compound on Pulse Pressure) showed significant BP reductions in both diabetic and non-diabetic patients with mild-to-moderate hypertension. In patients with Type 2 Diabetes Mellitus (T2DM), SBP decreased by 25.9 mmHg and DBP by 12.5 mmHg, while in non-diabetic patients, SBP decreased by 26 mmHg and DBP by 13.2 mmHg. The decline in pulse pressure was 13.4 mmHg in T2DM patients and 12.8 mmHg in those without diabetes. tandfonline.com
Comparative Efficacy Studies
This compound has been compared against placebo and other antihypertensive agents, demonstrating its effectiveness.
Versus Placebo
Multiple placebo-controlled trials have consistently shown that this compound significantly reduces blood pressure. tandfonline.comfda.govnih.govfda.govtg.org.au In these studies, this compound at doses of 600 mg to 1200 mg once daily resulted in significant decreases in sitting SBP and DBP at trough, with differences from placebo ranging approximately from 5-10/3-6 mmHg. fda.govfda.govfda.gov For twice-daily dosing (200 mg to 400 mg BID), differences from placebo were approximately 7-10/4-6 mmHg. fda.govfda.gov A meta-analysis confirmed that this compound had a greater SBP reduction than placebo (weighted mean difference: 6.55 mmHg, 95% CI 4.86-8.25) and a greater DBP reduction than placebo (weighted mean difference: 3.95 mmHg, 95% CI 2.77-5.13). nih.govresearchgate.net
Table 2: this compound vs. Placebo in Blood Pressure Reduction
| This compound Dose (OD) | SBP Reduction vs. Placebo (mmHg) | DBP Reduction vs. Placebo (mmHg) | Reference |
| 600-1200 mg | 5-10 | 3-6 | fda.govfda.govfda.gov |
| 600 mg (24-h ABPM) | -7.9 | -5.4 | oup.comoup.com |
| 1200 mg (24-h ABPM) | -7.4 | -5.0 | oup.comoup.com |
| Meta-analysis (WMD) | 6.55 (4.86-8.25 CI) | 3.95 (2.77-5.13 CI) | nih.govresearchgate.net |
Versus ACE Inhibitors (e.g., Enalapril)
Clinical trials have demonstrated that this compound exhibits comparable antihypertensive efficacy to enalapril, an angiotensin-converting enzyme (ACE) inhibitor, when administered at similar dosage regimens wikipedia.orgwikipedia.org. In a study involving patients with severe hypertension, this compound led to significantly greater reductions in both sitting and standing systolic blood pressure (SBP) compared to enalapril. While the reduction in sitting diastolic blood pressure (DBP) was similar between the two treatments, this compound showed a mean decrease in sitting SBP of 29.1 mmHg versus 21.1 mmHg for enalapril (p = 0.025), and a mean reduction in standing SBP of 27.8 mmHg for this compound compared to 20.0 mmHg for enalapril (p = 0.032) wikipedia.org.
In a 12-week double-blind, randomized trial in elderly patients (over 65 years) with predominantly systolic hypertension, this compound and enalapril were found to be equally effective in reducing sitting SBP and DBP. The least-squares mean changes from baseline in sitting SBP were -18.0 mmHg for this compound and -17.4 mmHg for enalapril, with a difference of -0.6 mmHg (95% CI, -4.1 to 3.0, p = 0.76). For sitting DBP, the changes were -9.4 mmHg for this compound and -9.6 mmHg for enalapril, with a difference of 0.2 mmHg (95% CI, -1.7 to 2.0, p = 0.84) mims.commims.com.
Another 10-week double-blind, randomized trial comparing this compound and enalapril in patients with mild-to-moderate hypertension revealed significant reductions in sitting blood pressure for both agents. Notably, a greater DBP reduction response was observed in the this compound group (63%) compared to the enalapril group (25%) researchgate.net. A meta-analysis encompassing 22 studies and 6,460 patients with essential hypertension, with or without diabetes and stroke, further supported this compound's non-inferiority to enalapril in reducing both SBP and DBP wikipedia.orgmims.com.
Table 1: Comparative Efficacy of this compound vs. Enalapril in Hypertension
| Study Population | Treatment Comparison | Key Blood Pressure Findings | Citation |
| Severe Hypertension | This compound vs. Enalapril | Similar DBP reduction; this compound showed significantly greater SBP reduction (29.1 mmHg vs 21.1 mmHg) | wikipedia.org |
| Elderly Patients (>65 years) with Systolic Hypertension | This compound vs. Enalapril | Equally effective in reducing sitSBP and sitDBP (-18.0 mmHg vs -17.4 mmHg for SBP; -9.4 mmHg vs -9.6 mmHg for DBP) | mims.commims.com |
| Mild-to-Moderate Hypertension | This compound vs. Enalapril | Significant BP reduction for both; this compound showed a greater DBP reduction response (63% vs 25%) | researchgate.net |
| Essential Hypertension (Meta-analysis) | This compound vs. Enalapril | Non-inferior in reducing SBP and DBP | wikipedia.orgmims.com |
Versus Other ARBs (e.g., Losartan (B1675146), Valsartan, Telmisartan)
Versus Losartan: In a study comparing this compound and losartan, both ARBs effectively reduced mean blood pressure by approximately 11 mmHg systolic and 6 mmHg diastolic. However, this blood pressure-lowering effect was not primarily attributed to sympathetic nervous inhibition or reduced norepinephrine (B1679862) release wikipedia.orgmims.com. A study investigating the effects on uric acid metabolism in patients with mild to moderate essential hypertension found that this compound did not increase uric acid excretion, unlike losartan, which showed an increase of 0.7 mmol/24h (25% increase from baseline) at both day 1 and week 4. Furthermore, blood pressure control (defined as sitting DBP < 90 mmHg or < 100 mmHg with a decrease of at least 10 mmHg from baseline) was achieved in a higher percentage of patients treated with this compound (73%) compared to losartan (53%) nih.govnih.gov. This compound may also be more effective than losartan in managing coagulation-related abnormalities in hypertension wikipedia.orgmims.com.
Versus Valsartan: A comparative study assessing the hemodynamic effects of this compound and valsartan in hypertensive patients during isometric and mental stress revealed that both treatments effectively reduced blood pressure and peripheral resistance. This compound, however, achieved a greater reduction in vascular resistance during handgrip testing, suggesting superior control over both adrenergic and nonadrenergic effects compared to valsartan wikipedia.orgmims.comfishersci.co.uk.
Versus Telmisartan: In a 12-month study involving patients with mild hypertension and Type 2 Diabetes Mellitus (T2DM), this compound (600 mg once daily) and telmisartan (40 mg once daily) were equally effective in reducing blood pressure from baseline. While there was no statistically significant difference between the two groups for the reduction in sitting SBP, telmisartan achieved a significantly greater reduction in sitting DBP than this compound wikipedia.orgmims.com. Despite this, a meta-analysis indicated that this compound was non-inferior to telmisartan in reducing both SBP and DBP wikipedia.orgmims.com.
Table 2: Comparative Efficacy of this compound vs. Other ARBs
| Comparator ARB | Study Population | Key Efficacy Findings | Citation |
| Losartan | Mild-to-Moderate Hypertension | Both reduced BP; this compound showed better BP control rate (73% vs 53%) and no increase in uric acid excretion | nih.govnih.gov |
| Valsartan | Hypertensive Patients (stress tests) | Both reduced BP and peripheral resistance; this compound showed greater reduction in vascular resistance during handgrip | wikipedia.orgmims.comfishersci.co.uk |
| Telmisartan | Mild Hypertension & T2DM | Equally effective in reducing BP from baseline; Telmisartan showed greater DBP reduction in one study, but overall non-inferiority for SBP and DBP in meta-analysis | wikipedia.orgmims.com |
Versus Calcium Channel Blockers (e.g., Nitrendipine)
The MOSES (Morbidity and Mortality After Stroke, this compound Compared with Nitrendipine for Secondary Prevention) trial provided significant insights into this compound's efficacy compared to the calcium channel blocker nitrendipine in hypertensive patients with previous cerebrovascular events wikipedia.orgwikipedia.orgmims.comfishersci.ca. This randomized, secondary prevention trial, with a mean follow-up of 2.5 years, demonstrated that this compound-based therapy was significantly more effective than nitrendipine-based therapy in reducing the primary composite endpoint of all causes of mortality and all cardiovascular and cerebrovascular events, including all recurrent events wikipedia.orgmims.comfishersci.ca.
Despite achieving similar reductions in blood pressure between the two treatment groups (mean BP levels were comparable at 135/80 mmHg for this compound and 136/80 mmHg for nitrendipine), this compound showed superior clinical outcomes wikipedia.orgmims.com. Specifically, this compound treatment was associated with a 21% reduction in the occurrence of secondary strokes compared to nitrendipine, and a 25% relative risk reduction in the total number of cerebrovascular events, including recurrent events (p = 0.026) fishersci.ca. This suggests that this compound may offer organ-protective benefits beyond its blood pressure-lowering effects in this high-risk population.
Table 3: Comparative Efficacy of this compound vs. Nitrendipine (MOSES Trial)
| Treatment Group | Mean BP Achieved (mmHg) | Primary Composite Endpoint (Incidence Density per 100 person-years) | Relative Risk Reduction in Cerebrovascular Events | Citation |
| This compound | 135/80 | 13.25 | 25% | wikipedia.orgmims.comfishersci.ca |
| Nitrendipine | 136/80 | 16.71 | - | wikipedia.orgmims.comfishersci.ca |
Combination Therapy Efficacy (e.g., with Hydrochlorothiazide)
This compound's efficacy is further enhanced when used in combination with other antihypertensive agents, particularly thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ). This combination therapy is particularly effective for patients whose blood pressure is not adequately controlled with this compound monotherapy wikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.orgfishersci.ca.
A randomized, double-blind study investigated the efficacy of a once-daily combination of this compound 600 mg and HCTZ 12.5 mg in patients with mild to moderate hypertension who were unresponsive to this compound monotherapy. The results showed that in the this compound plus HCTZ combination group, both sitting DBP and sitting SBP were significantly reduced compared with the this compound monotherapy group fishersci.ca. The response rate was also higher in the combination group fishersci.ca.
A 2x2 factorial study demonstrated the additive blood pressure-lowering effects of the combination. The mean baseline- and placebo-subtracted reductions in blood pressure at 8 weeks were 10.0/5.0 mmHg for the combination of this compound 600 mg and HCTZ 12.5 mg, compared to 3.6/2.1 mmHg for this compound 600 mg alone and 5.6/1.9 mmHg for HCTZ 12.5 mg alone fishersci.ca. Furthermore, a higher percentage of patients achieved their target blood pressure when treated with the this compound plus HCTZ combination (73.2%) compared to this compound monotherapy (57.1%, p = 0.004) wikipedia.org. The combination of this compound with HCTZ also has the added benefit of tending to reverse the potassium loss often associated with thiazide diuretics wikipedia.org.
Table 4: Efficacy of this compound in Combination with Hydrochlorothiazide
| Treatment Group | Mean BP Reduction (mmHg) (Baseline-subtracted, Placebo-subtracted) | BP Control Rate (%) | Citation |
| This compound 600 mg + HCTZ 12.5 mg | 10.0/5.0 | 73.2% (target BP achieved) | wikipedia.orgfishersci.ca |
| This compound 600 mg Monotherapy | 3.6/2.1 | 57.1% (target BP achieved) | wikipedia.orgfishersci.ca |
| HCTZ 12.5 mg Monotherapy | 5.6/1.9 | - | fishersci.ca |
Long-term Efficacy and Sustained Blood Pressure Control
This compound has demonstrated sustained blood pressure control over long-term treatment periods. It effectively reduces blood pressure, with a 24-hour blood pressure-lowering effect mims.com. Importantly, discontinuing this compound treatment does not lead to a rapid rebound increase in blood pressure fishersci.camims.com.
An open-label study designed to investigate the long-term efficacy of once-daily this compound (400-800 mg), alone or in combination with HCTZ, in patients with mild to moderate essential hypertension, showed that the beneficial effect on blood pressure was maintained throughout the treatment period, which extended up to 24 months for some patients mims.com.
The Physicians' Observational Work on Patient Education According to their Vascular Risk (POWER) study, a 6-month observational study involving approximately 29,400 patients, further confirmed the real-world effectiveness of this compound-based therapy. This study showed that this compound-based regimens led to a reduction in total cardiovascular risk, as assessed by the Systemic Coronary Risk Evaluation (SCORE) wikipedia.orgmims.com. In a subset of diabetic patients within the POWER study, mean reductions in SBP and DBP over 6 months were 20.8 ± 14.8 mmHg and 9.5 ± 10.7 mmHg, respectively mims.com. Over 90% of patients in this study were classified as 'responders' to this compound-based therapy, indicating its ability to achieve and maintain blood pressure control in a large, diverse patient population wikipedia.org.
Table 5: Long-term Efficacy of this compound (POWER Study Data)
| Parameter | Baseline (Mean ± SD) | After 6 Months (Mean ± SD) | Mean Reduction (Mean ± SD) | Citation |
| SBP (mmHg) | 153.4 ± 12.4 | 132.8 ± 13.6 | 20.8 ± 14.8 | mims.com |
| DBP (mmHg) | 86.8 ± 11.3 | 77.5 ± 7.5 | 9.5 ± 10.7 | mims.com |
| 10-year CHD Risk (Framingham) | - | - | 2.9 ± 3.5 points (absolute) | mims.com |
Clinical Research on Special Patient Populations
Hypertensive Patients with Diabetes Mellitus
Clinical research has investigated the impact of eprosartan-based therapy on hypertensive patients with coexisting diabetes mellitus, particularly concerning cardiovascular risk factors. The Physicians' Observational Work on Patient Education According to their Vascular Risk (POWER) survey, conducted in Canada, assessed the effect of an this compound-based regimen on total coronary heart disease (CHD) risk, as determined by the Framingham 10-year CHD risk methodology. In this study, an this compound-based therapy led to substantial reductions in arterial blood pressure, with mean systolic blood pressure (SBP) decreasing by 20.8 ± 14.8 mmHg and mean diastolic blood pressure (DBP) decreasing by 9.5 ± 10.7 mmHg. fishersci.caresearchgate.netnih.govuni.lu
This compound has demonstrated a neutral effect on glucose homeostasis and lipid profiles in hypertensive patients, including those with diabetes. wikidata.orgnih.gov A comparative study involving patients with mild hypertension and type 2 diabetes mellitus (T2DM) found this compound and telmisartan (B1682998) to be equally effective in reducing blood pressure from baseline, although telmisartan achieved a significantly greater reduction in sitting DBP in that specific study. nih.gov
Table 1: Impact of this compound-based Therapy on Framingham 10-year CHD Risk in Hypertensive Patients with Diabetes Mellitus (POWER Survey)
| Parameter | Baseline Mean (± SD) | Change from Baseline Mean (± SD) |
| Systolic Blood Pressure (mmHg) | Not specified | -20.8 ± 14.8 |
| Diastolic Blood Pressure (mmHg) | Not specified | -9.5 ± 10.7 |
| Overall 10-year CHD Risk Score (points) | 10.2 ± 7.7 | -2.9 ± 3.5 (n=49) |
| Men's 10-year CHD Risk Score (points) | 14.8 ± 8.6 | -4.2 ± 4.3 |
| Women's 10-year CHD Risk Score (points) | 5.6 ± 1.8 | -1.5 ± 1.3 |
Elderly Patients with Hypertension
This compound has shown effectiveness in reducing blood pressure in elderly patients with hypertension. wikipedia.orgwikipedia.orgfishersci.camims.com A double-blind, randomized trial compared the efficacy of this compound with enalapril (B1671234) in 334 hypertensive patients over 65 years of age. Both treatments demonstrated similar reductions in sitting systolic blood pressure (SBP) and diastolic blood pressure (DBP) at the study endpoint. fishersci.camims.comwikipedia.org The least-squares mean changes from baseline in sitting SBP were -18.0 mmHg for this compound and -17.4 mmHg for enalapril. fishersci.camims.comwikipedia.org For sitting DBP, the corresponding changes were -9.4 mmHg with this compound and -9.6 mmHg with enalapril. fishersci.camims.comwikipedia.org
An observational study (ETAPA-2 trial) involving over 3000 hypertensive patients, with a mean age of 67 years, demonstrated that this compound significantly reduced pulse pressure by 13.5 mmHg at 12 weeks. mims.com This reduction in pulse pressure was more pronounced in older patients and those with isolated systolic hypertension or pre-existing cardiovascular disease. mims.com Furthermore, this compound was associated with a modest improvement in cognitive function in the OSCAR observational study, which included patients aged 50 years or older with newly diagnosed hypertension. mims.comfishersci.ca
Table 2: Blood Pressure Reduction in Elderly Hypertensive Patients: this compound vs. Enalapril
| Parameter (Mean Change from Baseline) | This compound (mmHg) | Enalapril (mmHg) |
| Sitting Systolic Blood Pressure | -18.0 | -17.4 |
| Sitting Diastolic Blood Pressure | -9.4 | -9.6 |
| Pulse Pressure (ETAPA-2 trial) | -13.5 | Not applicable |
Patients with Metabolic Syndrome
Research has explored the effects of this compound on various metabolic parameters, including uric acid metabolism, in patients with metabolic syndrome. A randomized, crossover study involving 16 ambulatory patients with hypertension and metabolic syndrome directly compared the effects of losartan (B1675146) and this compound on serum uric acid (SUA) concentration following an oral fructose (B13574) load. mims.comnih.govuni.lu The study concluded that both this compound and losartan had a neutral effect on fasting and post-fructose load SUA concentration and its urinary excretion. mims.comnih.govuni.lu This indicates that this compound does not significantly influence uric acid levels in this patient population. wikidata.orgmims.comnih.govuni.luwindows.netfishersci.ca
Beyond uric acid, this compound has been shown to significantly reduce both systolic and diastolic blood pressure in patients with metabolic syndrome. mims.comnih.govuni.lu this compound also demonstrated a neutral effect on lipid profiles and glucose homeostasis in patients with essential hypertension. wikidata.org
Patients with History of Cerebrovascular Events/Stroke
This compound has been studied for its role in the secondary prevention of cerebrovascular events and stroke. The Morbidity and Mortality After Stroke, this compound Compared with Nitrendipine (B1678957) for Secondary Prevention (MOSES) trial was a pivotal study comparing this compound with the calcium channel blocker nitrendipine in hypertensive patients who had experienced a cerebral event within the preceding 24 months. mims.comwikipedia.orgresearchgate.netwikipedia.orgmims.comnih.govnih.govguidetopharmacology.org
In the MOSES trial, this compound demonstrated superiority over nitrendipine in preventing cardiovascular disease in hypertensive stroke patients. wikipedia.org this compound significantly reduced the combined primary endpoint of total mortality and all cardiovascular and cerebrovascular events, including recurrent events, compared to nitrendipine. mims.comwikipedia.orgresearchgate.net Specifically, a separate analysis revealed a 25% relative risk reduction in the total number of cerebrovascular events, including recurrent events, with this compound. wikipedia.orgmims.com Furthermore, this compound was associated with a 31% risk reduction in the first occurrence of cardiovascular events, primarily due to fewer myocardial infarctions and new cases of heart failure. wikipedia.org The blood pressure reductions achieved with this compound and nitrendipine were comparable in this trial. wikipedia.orgmims.com
Table 3: this compound vs. Nitrendipine in Secondary Stroke Prevention (MOSES Trial)
| Outcome | This compound vs. Nitrendipine (Relative Risk Reduction) | Statistical Significance |
| Total Cerebrovascular Events | 25% | p = 0.026 |
| First Cardiovascular Event | 31% | p = 0.031 |
| Total Cardiovascular Events | 25% | p = 0.061 (non-significant) |
Patients with Congestive Heart Failure
While this compound's broader cardiovascular protective effects are recognized, specific detailed clinical research focusing solely on its impact and outcomes in patients with congestive heart failure (CHF) is limited in the provided search results. The MOSES trial, primarily a stroke prevention study, did note "fewer myocardial infarctions and new cases of heart failure" as a component of its cardiovascular endpoint with this compound. wikipedia.org However, this finding is an ancillary observation from a trial not specifically designed to evaluate this compound's direct effects on CHF progression or morbidity/mortality in this population. Further dedicated studies are needed to fully characterize this compound's role in patients with congestive heart failure.
Patients with Hepatic Impairment
The pharmacokinetics of this compound have been investigated in patients with hepatic impairment. Following a single oral dose of 100 mg this compound, the area under the curve (AUC) values of this compound increased by approximately 40% on average in men with decreased hepatic function compared to healthy men. wikipedia.orgmims.commims.commims.commims.com However, the maximum plasma concentration (Cmax) was not significantly affected. wikipedia.orgmims.commims.com The extent of this compound's plasma protein binding remained uninfluenced by hepatic dysfunction. wikipedia.orgmims.commims.com Despite the observed increase in systemic exposure, this pharmacokinetic alteration is generally considered unlikely to be of clinical consequence due to this compound's favorable safety and tolerability profile. mims.comwikipedia.org
Patients with Renal Impairment
This compound's pharmacokinetics are altered in patients with renal impairment. Following the administration of 600 mg once daily, patients with moderate or severe renal impairment exhibited a 70-90% increase in AUC and a 30-50% increase in Cmax. wikipedia.org The unbound fractions of this compound in plasma also increased by 35% in moderate renal impairment and 59% in severe renal impairment. wikipedia.org More specifically, mean AUC and Cmax values were approximately 30% higher in patients with moderate renal impairment (creatinine clearance 30-59 mL/min), approximately 50% higher in patients with severe renal impairment (creatinine clearance 5-29 mL/min), and approximately 60% higher in patients undergoing dialysis, compared to subjects with normal renal function. mims.com
Despite these pharmacokinetic changes, this compound has been shown to have no effect on the excretion of uric acid in patients with renal insufficiency. wikipedia.org Furthermore, it did not reduce the glomerular filtration rate in patients with renal insufficiency or in hypertensive patients. wikipedia.org this compound also did not alter the fractional excretion of sodium and potassium in hypertensive patients or those with chronic renal insufficiency. wikipedia.org The increased systemic exposure observed in severe renal disease is generally considered unlikely to be of clinical consequence given the drug's established safety and tolerability. mims.comwikipedia.org
Table 4: Pharmacokinetic Changes of this compound in Renal Impairment
| Renal Impairment Severity | Mean AUC Increase (vs. Normal) | Mean Cmax Increase (vs. Normal) | Unbound Fraction Increase (vs. Normal) |
| Moderate | ~30% | ~30% | 35% |
| Severe | ~50% | ~50% | 59% |
| Dialysis Patients | ~60% | Not specified | Not specified |
Advanced Research Methodologies and Analytical Techniques for Eprosartan
Statistical Methodologies in Clinical Trials (e.g., ANCOVA, meta-analysis techniques)
Analysis of Covariance (ANCOVA)
Analysis of Covariance (ANCOVA) is a statistical technique commonly utilized in clinical trials to assess mean differences between treatment groups while statistically controlling for the effects of one or more continuous covariates. This method is particularly valuable when there are baseline differences among groups that could influence the outcome variable, as it adjusts for these pre-treatment variations, thereby increasing the statistical power and precision of the analysis nih.govekja.orghbiostat.org. In the context of Eprosartan studies, ANCOVA has been applied to evaluate changes in blood pressure (BP) parameters, accounting for baseline BP and other demographic factors.
For instance, in a randomized, double-blind, placebo-controlled trial evaluating the 24-hour blood pressure effects of this compound, ANCOVA was performed to assess the effects of active drug treatment versus placebo. Covariates considered in the analyses included age, baseline BP, dose, center, and treatment-by-center interaction oup.comoup.com. This study demonstrated that both 600 mg and 1200 mg once-daily doses of this compound effectively lowered ambulatory BP over a 24-hour period. The mean 24-hour change in BP from baseline for the 600 mg this compound group was -7.9/-5.4 mmHg (P < 0.0001), and for the 1200 mg this compound group, it was -7.4/-5.0 mmHg (P < 0.0001) compared to placebo (0.2/0.1 mmHg) oup.com. While both doses showed significant benefit over placebo, the higher dose did not result in a greater mean 24-hour BP reduction than the lower dose, although the 1200 mg dose showed numerically larger BP reductions at trough oup.comoup.com.
Another study design for this compound, comparing combination therapy with Ramipril and low-dose Hydrochlorothiazide (B1673439) and Moxonidine in patients with hypertension and type 2 diabetes mellitus, also specified ANCOVA for assessing changes in blood pressure parameters. The ANCOVA model was designed to include the intercept, treatment, and center as fixed effects, with the baseline value serving as a covariate nih.gov. This approach helps to isolate the treatment effect by accounting for initial patient characteristics.
Table 1: Representative ANCOVA Findings for this compound in Hypertension Trials
| Study Group | N | Mean 24-hour Change in SBP (mmHg) from Baseline (Adjusted Mean ± SEM) | Mean 24-hour Change in DBP (mmHg) from Baseline (Adjusted Mean ± SEM) | P-value (vs. Placebo) | Covariates in ANCOVA Model |
| Placebo | 67 | 0.2 ± 1.4 | 0.1 ± 1.0 | N/A | Age, Baseline BP, Dose, Center, Treatment-by-Center Interaction oup.com |
| This compound 600 mg | 62 | -7.9 ± 1.0 | -5.4 ± 1.0 | < 0.0001 oup.com | Age, Baseline BP, Dose, Center, Treatment-by-Center Interaction oup.com |
| This compound 1200 mg | 71 | -7.4 ± 0.9 | -5.0 ± 0.9 | < 0.0001 oup.com | Age, Baseline BP, Dose, Center, Treatment-by-Center Interaction oup.com |
Note: Data extracted from a randomized, double-blind, placebo-controlled trial on this compound's 24-hour BP effects. oup.com
Meta-analysis Techniques
Meta-analysis involves the statistical combination of results from multiple independent studies to derive a single pooled estimate of a treatment effect. This technique is crucial for increasing statistical power, resolving inconsistencies across individual studies, and providing a more precise and comprehensive understanding of a compound's efficacy imrpress.comahajournals.org. In the context of this compound, meta-analyses have been instrumental in synthesizing evidence from numerous randomized controlled trials (RCTs).
A significant meta-analysis of this compound included 22 randomized controlled trials with a total of 6,460 participants, evaluating the efficacy and tolerability of this compound (400–800 mg once daily) compared to other antihypertensive agents or placebo tandfonline.comnih.govnih.gov. The methods of synthesis typically involve calculating pooled relative risks (RRs) for dichotomous outcomes and weighted mean differences (WMDs) for continuous outcomes, along with their 95% confidence intervals (CIs), often using a random-effects model to account for potential heterogeneity between studies imrpress.comnih.gov. Statistical heterogeneity is commonly assessed using metrics such as Χ² and Ι² nih.gov.
Key findings from meta-analyses on this compound demonstrate its efficacy in reducing blood pressure. Compared to placebo, this compound showed statistically significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) nih.govnih.gov. Specifically, a weighted mean difference (WMD) of 6.55 mmHg (95% CI: 4.86 to 8.25) was observed for SBP reduction and 3.95 mmHg (95% CI: 2.77 to 5.13) for DBP reduction when comparing this compound to placebo nih.govnih.gov.
Furthermore, comparative analyses within these meta-analyses have provided insights into this compound's efficacy relative to other common antihypertensive medications:
Vs. Losartan (B1675146): this compound demonstrated a greater SBP reduction (WMD 2.24 mmHg, 95% CI: 0.08 to 4.40) nih.govnih.gov.
Vs. Enalapril (B1671234): this compound had a significantly higher therapeutic response rate for BP (risk ratio 1.13, 95% CI 1.03-1.24) nih.gov. In terms of direct BP reduction, while some individual studies showed this compound to have a greater reduction in SBP than enalapril (e.g., mean difference 8.0 mmHg for sitSBP, p=0.025) tandfonline.com, the meta-analysis found no statistical differences in SBP or DBP reductions when comparing this compound with enalapril nih.gov.
Vs. Telmisartan (B1682998), Valsartan (B143634), Nitrendipine (B1678957): Meta-analyses generally reported no significant differences in SBP or DBP reductions when this compound was compared with telmisartan, valsartan, or nitrendipine tandfonline.comnih.govnih.gov.
Vs. Atenolol (B1665814): One trial within the meta-analysis suggested that atenolol was associated with greater decreases in both SBP (WMD -1.00 mmHg, 95% CI -2.21 to 0.21) and DBP (WMD -2.00 mmHg, 95% CI -3.21 to -0.79) compared to this compound nih.gov.
Table 2: Pooled Blood Pressure Reductions from Meta-analyses of this compound Trials
| Comparison Group | Outcome (BP Reduction) | Weighted Mean Difference (WMD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | Number of Trials (N participants) | Heterogeneity (I²) |
| This compound vs. Placebo | SBP | WMD 6.55 mmHg | 4.86 to 8.25 | 7 trials (n=839) | 91% nih.gov |
| This compound vs. Placebo | DBP | WMD 3.95 mmHg | 2.77 to 5.13 | 7 trials (n=662) | 92% nih.gov |
| This compound vs. Losartan | SBP | WMD 2.24 mmHg | 0.08 to 4.40 | 4 trials (n=969) | 74% nih.gov |
| This compound vs. Enalapril | BP Therapeutic Response Rate | RR 1.13 | 1.03 to 1.24 | Not specified (from 22 RCTs) nih.gov | Not specified nih.gov |
| This compound vs. Atenolol | SBP | WMD -1.00 mmHg | -2.21 to 0.21 | 1 trial (n=42) | N/A nih.gov |
| This compound vs. Atenolol | DBP | WMD -2.00 mmHg | -3.21 to -0.79 | 1 trial (n=42) | N/A nih.gov |
Note: Data derived from meta-analyses of randomized controlled trials. nih.govnih.gov
Future Research Directions and Unanswered Questions
Solubility Enhancement Strategies (e.g., cocrystallization) to Improve Bioavailability
Various advanced pharmaceutical formulation strategies are being explored to overcome the poor solubility and enhance the bioavailability of Eprosartan. These approaches aim to modify the physicochemical properties of the drug substance, thereby improving its dissolution rate and subsequent absorption.
Cocrystallization
Cocrystallization stands out as a highly promising crystal engineering technique for improving the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) like this compound fishersci.sefishersci.cafishersci.ieguidetopharmacology.orgfishersci.se. Pharmaceutical cocrystals are crystalline solids composed of the API and one or more coformers, held together by non-covalent interactions, primarily hydrogen bonding guidetopharmacology.org. This technique offers the advantage of modifying physicochemical properties without altering the pharmacological activity of the API guidetopharmacology.orgfishersci.se.
Research has demonstrated the successful formation of this compound mesylate (EM) cocrystals with various pharmaceutically acceptable coformers, including succinic acid (EM-SUC), p-aminobenzoic acid (EM-PABA), and salicylic (B10762653) acid (EM-SAL) fishersci.cauni.lufishersci.ie. These cocrystals exhibited remarkable improvements in solubility and dissolution profiles compared to the pure drug fishersci.cafishersci.ie. Specifically, studies reported a significant increase in solubility, ranging from 30-fold to 60-fold, for cocrystals prepared with succinic, p-aminobenzoic, and salicylic acids compared to pure this compound mesylate uni.lufishersci.ie.
The enhanced solubility and dissolution rates of these cocrystals translate directly into improved oral bioavailability. Pharmacokinetic studies conducted in male Wistar rats have provided compelling evidence of this enhancement. For instance, EM-succinic acid (EM-SUC) cocrystals demonstrated a substantial 3.4-fold increase in relative oral bioavailability compared to pure this compound mesylate fishersci.ca. The formation of these new crystalline phases is typically confirmed through advanced analytical techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and Raman spectroscopy fishersci.seuni.lufishersci.iefishersci.com. The crystalline nature of cocrystals also provides a stability advantage over amorphous forms while retaining the benefits of improved solubility fishersci.se.
Table 1: Solubility and Bioavailability Enhancement by this compound Cocrystals
| Cocrystal Form (Coformer) | Solubility Enhancement (Fold) vs. Pure EM | Relative Oral Bioavailability Enhancement (Fold) vs. Pure EM | Reference |
| This compound Mesylate-Succinic Acid (EM-SUC) | 61 fishersci.ie | 3.4 fishersci.ca | fishersci.cafishersci.ie |
| This compound Mesylate-p-Aminobenzoic Acid (EM-PABA) | 32 fishersci.ie | Not specified (improved dissolution) fishersci.ie | fishersci.ie |
| This compound Mesylate-Salicylic Acid (EM-SAL) | 30 fishersci.ie | Not specified (improved dissolution) fishersci.ie | fishersci.ie |
Note: The "Solubility Enhancement (Fold)" represents the increase in solubility compared to pure this compound Mesylate (EM). The "Relative Oral Bioavailability Enhancement (Fold)" indicates the increase in bioavailability compared to pure EM, typically observed in animal models.
Other Solubility Enhancement Strategies
Beyond cocrystallization, several other strategies have been investigated to improve the solubility and bioavailability of this compound:
Solid Dispersions (SDs): Solid dispersions involve dispersing one or more active ingredients in an inert carrier or matrix in a solid state wikipedia.org. This technique can significantly improve drug bioavailability by altering water solubility, often by transforming the crystalline drug into an amorphous state nih.govuni.luwikipedia.orgfishersci.ienih.gov. Studies have shown that solid dispersions of this compound mesylate prepared with polymers like polyethylene (B3416737) glycol (PEG) 3350, PEG 6000, and polyvinylpyrrolidone (B124986) (PVP) K-30 can markedly increase its in vitro dissolution rate nih.govuni.lufishersci.ie. For instance, solid dispersions prepared with PVP K-30 at a 1:2 drug-to-polymer ratio achieved 95.5% dissolution after one hour and resulted in a 2.4-fold increase in oral bioavailability in Wistar rats compared to the pure drug nih.govuni.lu. Hot melt extrusion is a particularly effective method for preparing such solid dispersions, leading to the conversion of crystalline this compound to an amorphous form, which enhances solubility nih.gov.
Liquisolid Compacts: The liquisolid technique is another promising approach for enhancing the oral bioavailability of poorly water-soluble drugs wikipedia.org. This method involves converting liquid medications into a free-flowing, compressible powder by mixing the drug dissolved in a non-volatile solvent with carrier and coating materials wikipedia.org. For this compound mesylate, liquisolid compacts formulated with non-volatile solvents like PEG 400 and selected excipients have demonstrated improved solubility and bioavailability wikipedia.org. PEG 400 was found to provide the highest solubility for this compound mesylate at 0.0896 mg/ml among tested solvents wikipedia.org.
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids uni.lu. This system can enhance the solubility and dissolution rate of lipophilic drugs. Formulations of this compound mesylate as SMEDDS, utilizing components like peppermint oil, Tween 80, and PEG 400, have shown significant improvements in drug release. One such optimized formulation achieved 93.13% drug release in 330 minutes, substantially higher than the 54.51% release observed for the pure drug uni.lu.
These diverse solubility enhancement strategies represent critical avenues in pharmaceutical research aimed at improving the therapeutic efficacy and patient compliance for this compound by overcoming its inherent solubility limitations.
Q & A
Q. Table 1. Comparative HPLC Parameters for this compound Analysis
| Parameter | This compound Mesylate | This compound + Hydrochlorothiazide |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm) | C8 (150 mm × 4.6 mm) |
| Detection (nm) | 230 | 271 (Hydrochlorothiazide) |
| LOD (µg/mL) | 0.02 | 0.05 |
Q. Table 2. Key Transporters in this compound Pharmacokinetics
| Transporter | Function | Model System | Interaction Outcome |
|---|---|---|---|
| OATP1B1 | Hepatic uptake | HEK293 transfection | Rifampicin competition (IC50: 8 µM) |
| MRP2 | Biliary excretion | Rat liver perfusion | ↑ Biliary clearance by 40% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
